
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Daidzein" and is a member of the isoflavone family of compounds. Daidzein has been found to have a range of biochemical and physiological effects that make it an interesting compound for further study.
作用机制
The mechanism of action of daidzein is not yet fully understood, but it is thought to involve a number of different pathways. One proposed mechanism is that daidzein binds to estrogen receptors in the body, which can have a range of effects on various tissues. Daidzein has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
Daidzein has a number of biochemical and physiological effects that make it an interesting compound for further study. It has been found to have anti-inflammatory properties, which may be beneficial in a number of different disease states. Daidzein has also been found to have effects on bone health, with some studies suggesting that it may help to prevent osteoporosis. Other studies have suggested that daidzein may have beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing the risk of heart disease.
实验室实验的优点和局限性
One advantage of using daidzein in lab experiments is that it is a relatively stable compound that can be easily synthesized or extracted from natural sources. Daidzein is also relatively inexpensive compared to other compounds that are commonly used in scientific research. One limitation of using daidzein is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on daidzein. One area of interest is in the development of new cancer therapies based on daidzein and other isoflavones. Another area of interest is in the development of new treatments for osteoporosis and other bone disorders. Additionally, there is ongoing research into the potential cardiovascular benefits of daidzein, as well as its effects on menopausal symptoms and other hormonal imbalances.
合成方法
Daidzein can be synthesized through a number of different methods, including chemical synthesis and extraction from natural sources. One common method for synthesizing daidzein is through the use of a palladium-catalyzed coupling reaction between a substituted phenol and an alkynyl compound. This method has been shown to be effective in producing high yields of daidzein with good purity.
科学研究应用
Daidzein has been the subject of a great deal of scientific research due to its potential applications in a number of different fields. One area of interest is in the field of cancer research, where daidzein has been found to have anti-cancer properties. Studies have shown that daidzein can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Other areas of research include cardiovascular health, bone health, and menopausal symptoms.
属性
CAS 编号 |
148711-81-3 |
|---|---|
产品名称 |
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride |
分子式 |
C21H31ClN2O5 |
分子量 |
426.9 g/mol |
IUPAC 名称 |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-4-25-17-15-16-7-8-18(24)28-19(16)21(20(17)26-5-2)27-14-6-9-23-12-10-22(3)11-13-23;/h7-8,15H,4-6,9-14H2,1-3H3;1H |
InChI 键 |
XLBYZMCYDWVKTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
规范 SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
其他 CAS 编号 |
148711-81-3 |
同义词 |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




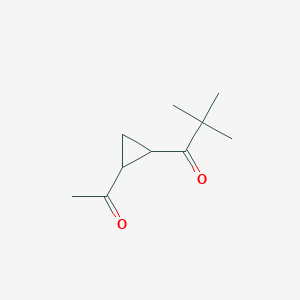

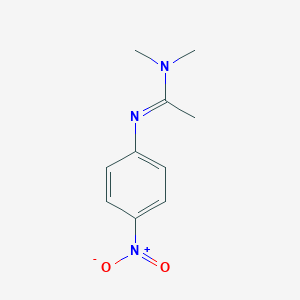
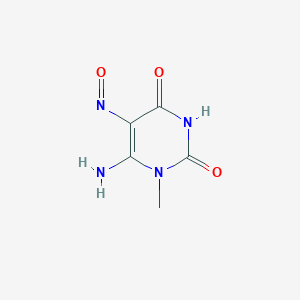
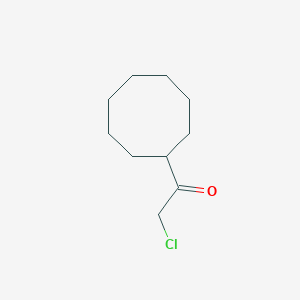
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
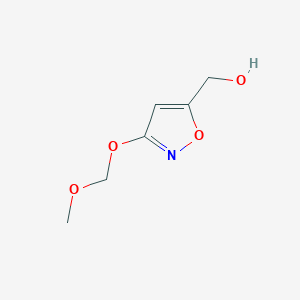
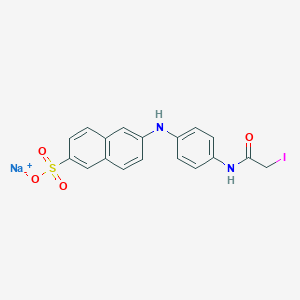

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)


![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)